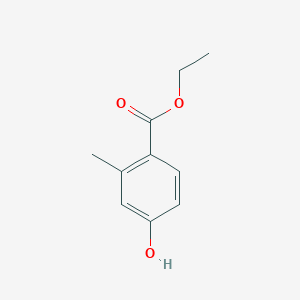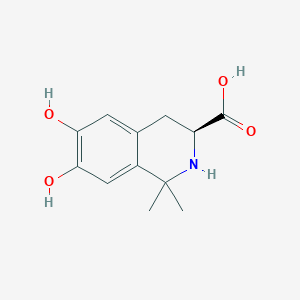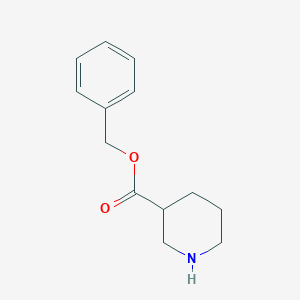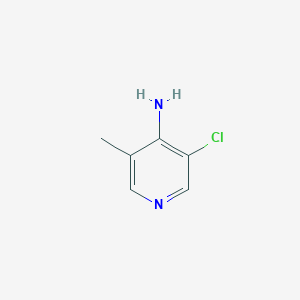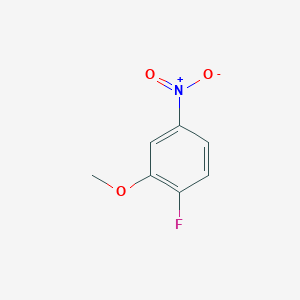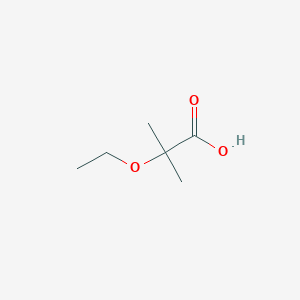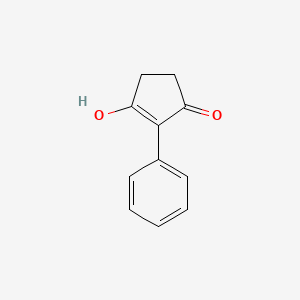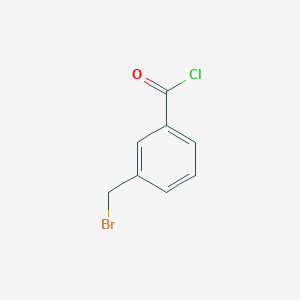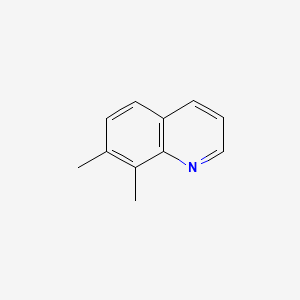![molecular formula C10H13NO B1340118 3-[(Dimethylamino)methyl]benzaldehyde CAS No. 80708-77-6](/img/structure/B1340118.png)
3-[(Dimethylamino)methyl]benzaldehyde
概要
説明
3-[(Dimethylamino)methyl]benzaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various complex molecules. It is characterized by the presence of a dimethylamino group attached to a benzaldehyde moiety, which provides reactive sites for further chemical transformations.
Synthesis Analysis
The synthesis of derivatives of 3-[(Dimethylamino)methyl]benzaldehyde can be achieved through various reactions. For instance, the reaction of fac-[ReX(CH3CN)2(CO)3] with N-substituted thiosemicarbazones under controlled conditions leads to the formation of mononuclear and dinuclear compounds with 3-[(Dimethylamino)methyl]benzaldehyde derivatives as ligands . Another example is the preparation of 3-Dimethylamino-3-phenylpropanol from benzaldehyde and malonic acid through a Knoevenagel reaction followed by reduction and an Eschweiler-Clark reaction, demonstrating the versatility of the dimethylamino benzaldehyde structure in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of compounds derived from 3-[(Dimethylamino)methyl]benzaldehyde can be quite complex. X-ray diffraction studies have revealed the presence of four- and/or five-membered chelate rings in dinuclear compounds, with various solvates and linkage isomerism observed . Additionally, single crystal X-ray analysis has been used to compare the structures of different derivatives, providing insights into the conformational possibilities of these molecules .
Chemical Reactions Analysis
3-[(Dimethylamino)methyl]benzaldehyde and its derivatives participate in a range of chemical reactions. The reactivity of such compounds is highlighted by their ability to form stable chelate rings and undergo transformations such as the formation of [Re2(LNO2)2(CO)6] and [Re(LA)(py)(CO)3] upon reaction with concentrated nitric acid and pyridine, respectively . The modification of the Hantzsch reaction using p-(dimethylamino)benzaldehyde to produce 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines is another example of the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[(Dimethylamino)methyl]benzaldehyde derivatives can be studied using various spectroscopic techniques. Inelastic neutron scattering (INS) spectroscopy, combined with periodic DFT calculations, has been used to assess the structure and dynamics of crystalline 4-(dimethylamino) benzaldehyde, providing detailed information on phonon modes and molecular vibrations . Such studies are essential for understanding the behavior of these compounds under different conditions and can inform their practical applications in various fields.
科学的研究の応用
- Summary of the Application : In this study, three new Schiff bases of thiosemicarbazone-benzaldehyde derivatives were synthesized . These compounds were formed from the reaction of 4-methyl-3-thiosemicarbazide with p-dimethylaminobenzaldehyde .
- Methods of Application or Experimental Procedures : The compounds were synthesized by condensation reaction . They were then screened against bacterial isolates; Gram-positive (Staphylococcus aureus and Bacillus cereus), and Gram-negative (Klebsiella pneumoniae and Pseudomonas aeruginosa) bacteria using agar well diffusion technique .
- Results or Outcomes : The in-vitro antibacterial studies showed that the compounds have a broad-spectrum antibacterial activity against the bacterial isolates . Two of the compounds showed higher antibacterial activities than the standard drug, streptomycin, against Staphylococcus aureus and Pseudomonas aeruginosa respectively .
-
Ehrlich’s Reagent
- Summary of the Application : It is the main ingredient in Ehrlich’s reagent . This reagent is used to detect the presence of indole alkaloids .
- Methods of Application or Experimental Procedures : It acts as a strong electrophile which reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct .
- Results or Outcomes : It can be used to detect the presence of indole alkaloids . Not all indole alkaloids give a colored adduct as a result of steric hindrance which does not allow the reaction to proceed .
-
Hydrazine Determination
- Summary of the Application : It is used for spectrophotometric determination of hydrazine in aqueous solutions .
- Methods of Application or Experimental Procedures : p-Dimethylaminobenzaldehyde reacts with hydrazine to form p-Dimethylaminobenzalazine azo-dye which has a distinct yellow color .
- Results or Outcomes : The distinct yellow color of the azo-dye formed is used for spectrophotometric determination of hydrazine in aqueous solutions at 457 nm .
-
Pharmaceutical Analysis
- Summary of the Application : It has been adopted solely or in combination with some reagents for the spectrophotometric analyses of pharmaceuticals .
- Methods of Application or Experimental Procedures : The specific methods of application can vary depending on the pharmaceutical being analyzed .
- Results or Outcomes : The outcomes can vary depending on the specific pharmaceutical being analyzed .
-
Synthesis of Schiff Bases
- Summary of the Application : It is used in the synthesis of Schiff bases . Schiff bases are chemical compounds that contain an azomethine or imine functional group .
- Methods of Application or Experimental Procedures : Three new Schiff bases were synthesized by condensation reaction . These compounds were formed from the reaction of 4-methyl-3-thiosemicarbazide with p-dimethylaminobenzaldehyde .
- Results or Outcomes : The in-vitro antibacterial studies showed that the compounds have a broad-spectrum antibacterial activity against bacterial isolates . Two of the compounds showed higher antibacterial activities than the standard drug, streptomycin .
-
Stain in Thin Layer Chromatography
-
Reagent to Detect Urobilinogen in Urine
- Summary of the Application : It is used as a reagent to detect urobilinogen in fresh, cool urine .
- Methods of Application or Experimental Procedures : By adding a few drops of reagent to 3 mL of urine in a test tube, one can see a change of color, to dark pink or red .
- Results or Outcomes : The degree of color change is proportional to the amount of urobilinogen in the urine sample .
特性
IUPAC Name |
3-[(dimethylamino)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKTUGAQZLCFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561998 | |
| Record name | 3-[(Dimethylamino)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylamino)methyl]benzaldehyde | |
CAS RN |
80708-77-6 | |
| Record name | 3-[(Dimethylamino)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(Dimethylamino)methyl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

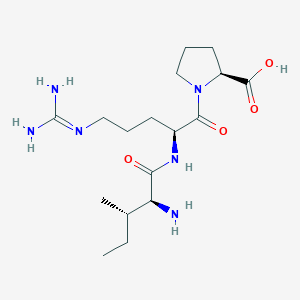
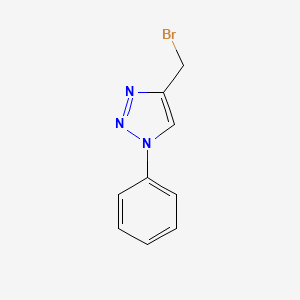

![Benzene, [(1-fluoroethenyl)thio]-](/img/structure/B1340042.png)
